Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Description
Properties
Molecular Formula |
C25H34FN3O6S |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H34FN3O6S/c1-15(2)22-20(12-11-18(30)13-19(31)14-21(32)35-25(3,4)5)23(16-7-9-17(26)10-8-16)28-24(27-22)29-36(6,33)34/h7-12,15,18-19,30-31H,13-14H2,1-6H3,(H,27,28,29) |
InChI Key |
RRCVZPNTIPVSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The preparation generally involves these key stages:
Detailed Preparation Steps
Synthesis of Key Pyrimidine Intermediate
- The process begins with the preparation of N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethylsulfonamide.
- This intermediate is reacted with (carbethoxymethylene)triphenylphosphorane in toluene under reflux for approximately 6 hours to form ethyl (2E)-3-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}acrylate.
Formation of the Hydroxy Heptenoate Chain
- The ethyl acrylate derivative undergoes a sequence involving treatment with n-butyllithium at low temperature (-5 to +10°C) under nitrogen atmosphere.
- Subsequent addition of tert-butyl acetate at -65°C allows for the formation of racemic tert-butyl (4E)-5-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3-hydroxy-4-pentenoate as an oily mass.
Hydrolysis and Stereochemical Resolution
- The racemic mixture is subjected to base-catalyzed hydrolysis using aqueous sodium hydroxide in methanol at 27–29°C with stirring.
- After refluxing for 6-10 hours, acidification to pH 3-4 and extraction yields the (4E)-5-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3-hydroxy-4-pentenoic acid as a white solid.
Final Esterification and Purification
Reaction Conditions and Work-Up
| Step | Conditions | Notes |
|---|---|---|
| Wittig Reaction | Reflux in toluene, 6 hours | Formation of ethyl acrylate intermediate |
| Lithiation and Acylation | n-Butyllithium at -5 to +10°C; tert-butyl acetate at -65°C | Controlled low-temperature addition to form hydroxy pentenoate |
| Hydrolysis | Aqueous NaOH in methanol, 27–29°C, reflux 6-10 hours | Conversion to acid form, stereochemical control |
| Acidification and Extraction | Acidify to pH 3-4, extract with dichloromethane | Isolation of acid intermediate |
| Purification | Silica gel chromatography, recrystallization | Ensures stereochemical purity and removal of impurities |
Notes on Stereochemistry and Impurities
- The compound is prepared with specific stereochemistry (3R,5S), crucial for biological activity.
- Impurity profiles include oxidized and hydrolyzed byproducts; preparation methods include steps to minimize these impurities by controlled reaction conditions and purification.
- Known impurities are prepared and characterized to ensure quality control in pharmaceutical applications.
Summary Table of Key Intermediates and Reagents
Research Findings and Applications
- The compound is primarily used as an intermediate or derivative in the synthesis of statin drugs such as rosuvastatin.
- Its complex structure with multiple chiral centers and functional groups makes it a valuable scaffold for pharmaceutical development.
- The preparation methods emphasize stereochemical control and purity, which are critical for efficacy and safety in drug design.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The methanesulfonamido group, in particular, plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several derivatives, primarily differing in substituents and functional groups:
*Similarity index based on structural alignment and functional group analysis .
Physicochemical and Pharmacokinetic Properties
- Solubility : The tert-butyl ester exhibits higher lipophilicity (logP ≈ 3.2) compared to the free acid (logP ≈ 1.8) or its crystalline salts, favoring synthetic handling . The calcium salt, however, demonstrates improved aqueous solubility (1.2 mg/mL at pH 7.4) for oral formulations .
- Stability : The free acid and its salts are prone to lactone formation and oxidation, necessitating stabilizers like tribasic calcium phosphate in tablets . The tert-butyl ester shows greater thermal stability (decomposition >150°C) due to reduced carboxylic acid reactivity .
Pharmaceutical Relevance
- Crystalline Salts : Ammonium, calcium, and magnesium salts of the free acid are preferred for drug formulations due to enhanced purity (>99.5% by HPLC) and reduced hygroscopicity .
- Degradation Pathways: The free acid undergoes oxidation at the 6-enoate double bond and lactonization under acidic conditions, mitigated by excipients in final dosage forms .
Biological Activity
Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound with significant biological activity, particularly in the context of medicinal chemistry. Its unique structural features, including a tert-butyl ester group, a fluorophenyl ring, and a methanesulfonamido group, contribute to its diverse chemical reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C25H34FN3O6S |
| Molecular Weight | 523.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 355806-00-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The methanesulfonamido group enhances binding affinity and specificity to these targets, leading to modulation of their activity. This modulation can result in significant biological effects, which are crucial for therapeutic applications.
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against certain pathogens, making it a candidate for further development as an antimicrobial agent.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results demonstrated that the compound inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the cell type. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is pivotal in cancer progression.
Study 2: Anti-inflammatory Effects
In another investigation published in Pharmacology Reports, researchers assessed the anti-inflammatory effects of the compound using a murine model of acute inflammation. The treatment significantly reduced edema and inflammatory cytokine levels (TNF-alpha and IL-6) compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound.
Study 3: Antimicrobial Activity
A recent study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For pyrimidine derivatives, key steps include:
- Temperature and Solvent Selection : Use polar aprotic solvents (e.g., THF or acetonitrile) at 60–80°C to balance reactivity and side-product formation .
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling reactions involving fluorophenyl groups .
- Purification : Employ reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate the compound from by-products .
- Yield Monitoring : Track intermediates via LCMS (e.g., m/z 757 [M+H]+ detection) and HPLC retention time (e.g., 1.23 minutes under SQD-FA05 conditions) .
Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for CH₃), fluorophenyl aromatic protons (δ ~7.2–7.8 ppm), and hydroxyl protons (broad signals at δ ~3.5–5.5 ppm). Assign stereochemistry using 2D NOESY .
- Mass Spectrometry : High-resolution LCMS (e.g., [M+H]+ at m/z 757) confirms molecular weight .
- HPLC Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in DMSO, methanol, and PBS (pH 7.4) using nephelometry. Pyrimidine derivatives often show higher solubility in DMSO (>10 mM) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Tert-butyl esters are prone to hydrolysis under acidic conditions; use lyophilization for long-term storage .
Advanced Research Questions
Q. What experimental strategies can elucidate the reaction mechanism of methanesulfonamido group incorporation?
- Methodological Answer :
- Isotopic Labeling : Use ³⁵S-labeled methanesulfonyl chloride to trace sulfonamide formation. Monitor incorporation via radio-HPLC .
- Kinetic Studies : Vary reactant concentrations (e.g., methanesulfonamide vs. pyrimidine precursor) to determine rate laws and identify rate-limiting steps .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for sulfonamide bond formation .
Q. How does stereochemistry at C3 and C5 influence the compound’s bioactivity?
- Methodological Answer :
- Diastereomer Synthesis : Prepare stereoisomers using chiral auxiliaries (e.g., (R)- and (S)-tert-butyl esters) and compare activity via enzyme inhibition assays .
- X-ray Crystallography : Resolve crystal structures of diastereomers bound to target proteins (e.g., kinases) to correlate stereochemistry with binding affinity .
- SAR Analysis : Modify hydroxyl group configurations and assess changes in IC₅₀ values using dose-response curves .
Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?
- Methodological Answer :
- Moisture Control : Use anhydrous solvents (e.g., THF stored over molecular sieves) and gloveboxes (<1 ppm H₂O) for moisture-sensitive steps .
- Protective Groups : Temporarily protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers, which are stable under basic conditions .
- Real-Time Monitoring : Employ in-situ FTIR to detect water ingress during reactions .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers to isolate variability .
- Impurity Profiling : Compare HPLC chromatograms of batches with divergent bioactivity; trace impurities (e.g., residual Pd) may skew results .
- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers or batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
